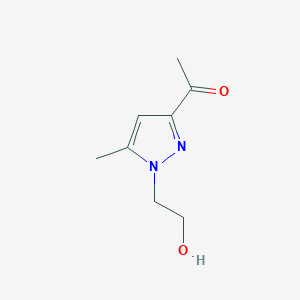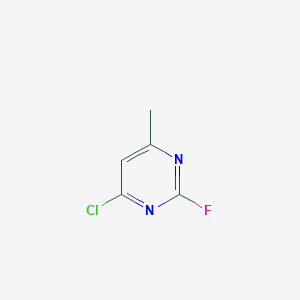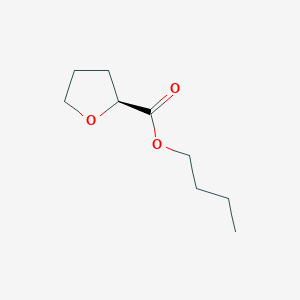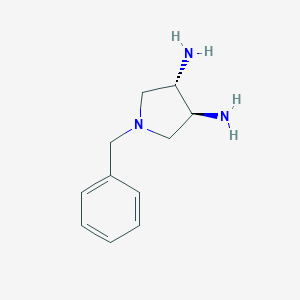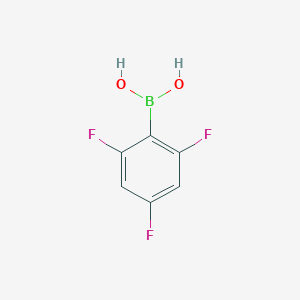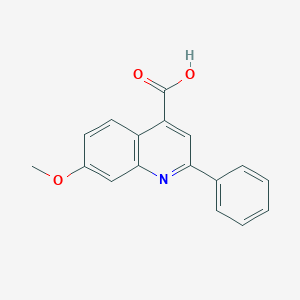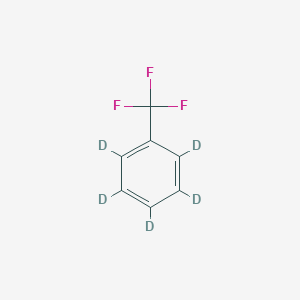
1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene is a deuterated derivative of 6-(trifluoromethyl)benzene. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is an isotope of hydrogen. The presence of the trifluoromethyl group enhances the compound’s stability and selectivity, making it a valuable tool in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene typically involves the deuteration of 6-(trifluoromethyl)benzene. This process can be achieved through several methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Employing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbon atoms in the benzene ring.
Radical Reactions: The trifluoromethyl group can be involved in radical reactions, forming carbon-centered radicals that participate in further chemical transformations.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield deuterated derivatives with different functional groups, while oxidation and reduction can produce various deuterated aromatic compounds .
Scientific Research Applications
1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the development of deuterated pharmaceuticals and agrochemicals.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Utilized in the design of deuterated drugs with improved pharmacokinetic properties, such as increased metabolic stability and reduced toxicity.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways in various applications. The deuterium substitution enhances the stability and selectivity of the compound, allowing it to interact more effectively with specific enzymes, receptors, and other molecular targets. This results in improved efficacy and reduced side effects in pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: Similar in structure but with fluorine atoms instead of deuterium, used in similar applications but with different properties.
Trifluorotoluene: A non-deuterated analog with similar applications but lower stability and selectivity.
Uniqueness
1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene is unique due to its deuterium substitution, which enhances its stability and selectivity compared to non-deuterated analogs. This makes it a valuable tool in various fields, including medicinal chemistry, environmental research, and industrial applications.
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETTZEONDQJALK-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(F)(F)F)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)
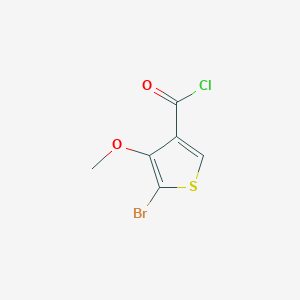

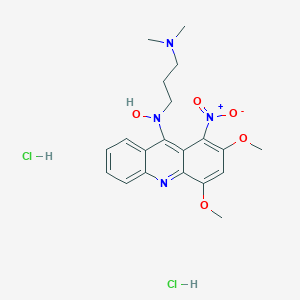

![1-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B63232.png)
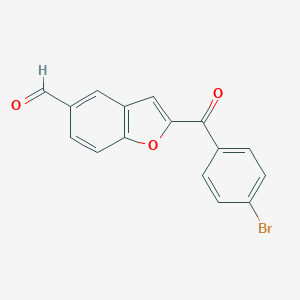
![3-(4-Methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B63235.png)
